1-benzyl-1-(propan-2-yl)urea
Description
1-Benzyl-1-(propan-2-yl)urea is a substituted urea derivative characterized by a benzyl group and an isopropyl (propan-2-yl) group attached to the urea’s nitrogen atoms. Urea derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility. While specific data on this compound are sparse in the provided evidence, its synthesis likely follows established urea-forming reactions, such as the coupling of benzylamine with isopropyl isocyanate or via catalytic methods involving boron Lewis acids (as seen in related syntheses) .
Properties
IUPAC Name |
1-benzyl-1-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(2)13(11(12)14)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGZMNZBBDGDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-1-(propan-2-yl)urea involves the reaction of benzylamine with isopropyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-benzyl-1-(propan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the urea group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired products are formed efficiently .
Scientific Research Applications
Chemical Applications
Synthesis Intermediate:
1-benzyl-1-(propan-2-yl)urea serves as an important intermediate in organic synthesis. It is utilized in the preparation of various organic compounds, particularly in the synthesis of unsymmetrical ureas. The compound can be synthesized from benzylamine and isopropyl isocyanate under controlled conditions, typically using organic solvents such as dichloromethane or toluene.
Reagent in Chemical Reactions:
The compound is employed as a reagent in several chemical reactions, including:
- Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide to form urea derivatives.
- Reduction: Reduction reactions with lithium aluminum hydride yield amine derivatives.
- Substitution: Nucleophilic substitution can occur with halogenated compounds, allowing for the introduction of various functional groups.
Biological Applications
Antimicrobial and Antiviral Properties:
Research has indicated that this compound exhibits potential antimicrobial and antiviral activities. Studies are ongoing to evaluate its efficacy against various pathogens, which could lead to new therapeutic agents.
Therapeutic Development:
The compound's structure allows for modifications that may enhance its bioactivity, making it a candidate for drug development. Its mechanism of action involves binding to specific enzymes and receptors, potentially modulating their activity and influencing metabolic pathways.
Medical Applications
Drug Design:
The compound has been explored for its potential in anticancer drug design. Its structural characteristics allow it to form hydrogen bonds with biological targets, which is crucial in developing effective therapeutic agents .
Pharmacological Studies:
In vivo studies have shown that derivatives of urea compounds can inhibit specific enzymes related to inflammatory diseases. For instance, soluble epoxide hydrolase inhibitors derived from urea structures have demonstrated efficacy in reducing inflammation in models of acute pancreatitis .
Industrial Applications
Specialty Chemicals Production:
In industrial settings, this compound is used in the production of specialty chemicals and materials. This includes applications in the formulation of polymers and coatings, where its chemical properties contribute to desired material characteristics.
Case Study: Synthesis Efficiency
A recent study highlighted the efficiency of synthesizing unsymmetrical ureas involving this compound as a key intermediate. The use of more reactive amines significantly improved yields in the synthesis process .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Synthesis intermediate; reagent | Used in oxidation and reduction reactions; versatile functionalization potential |
| Biology | Antimicrobial; antiviral | Potential efficacy against pathogens; ongoing research on biological activities |
| Medicine | Drug design; pharmacological studies | Investigated for anticancer properties; inhibitors for inflammatory diseases |
| Industry | Specialty chemicals | Key role in polymer and coating formulations; improved synthesis methods reported |
Mechanism of Action
The mechanism of action of 1-benzyl-1-(propan-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Key Observations:
In contrast, the azepane-containing derivative exhibits charged quaternary ammonium functionality, favoring ion-channel interactions. Sulfur-containing analogs (e.g., 1-(1,1-dioxo-1H-thiolan-3-yl)-1-methyl-3-(propan-2-yl)urea) introduce redox-active moieties, expanding utility in antioxidant or pro-drug designs .
Synthetic Accessibility :
- This compound’s synthesis is presumed simpler than heterocyclic derivatives (e.g., 6-methoxybenzothiazole urea ), which require specialized heterocycle-forming steps. Boron Lewis acids, as used in related urea syntheses , could optimize yield and purity.
Solubility and Stability: The isopropyl group may reduce aqueous solubility compared to polar substituents (e.g., pyrrolidinone-ethyl in 3-[2-(2-oxopyrrolidin-1-yl)ethyl]-1-phenylurea ). However, this trade-off could benefit lipid-based formulations.
Biological Activity
1-benzyl-1-(propan-2-yl)urea, also known as a substituted urea compound, has garnered attention in scientific research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C12H16N2O, featuring a benzyl group and a propan-2-yl group attached to the urea moiety. The structural characteristics of this compound contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
1. Enzyme Inhibition:
This compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.
2. Antimicrobial Activity:
Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential as an antibacterial agent.
3. Anticancer Properties:
Research has indicated that this compound may possess anticancer activity by inducing apoptosis in cancer cells through various signaling pathways.
Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial efficacy of various urea derivatives, including this compound. The results showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria .
Study 2: Anticancer Activity
In a laboratory setting, the compound was tested on several cancer cell lines. Results indicated that it effectively reduced cell viability and induced apoptosis in breast cancer cells . The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-benzyl-1-(propan-2-yl)urea, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or urea-forming reactions. For example, reacting benzylamine with isopropyl isocyanate under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C yields the target compound. Optimization involves adjusting stoichiometry, temperature, and solvent polarity. Catalysts like triethylamine may enhance reaction efficiency by neutralizing acidic byproducts .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using reversed-phase HPLC. Yield improvements (e.g., >70%) are achievable via slow reagent addition and inert atmosphere (N₂/Ar) to prevent moisture interference .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent connectivity. Key signals include urea NH protons (~6.5–7.5 ppm) and benzyl aromatic protons (7.2–7.4 ppm) .
- IR Spectroscopy : Urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300–3450 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 277.3 for C₁₁H₁₆N₂O) .
- Purity Assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to detect impurities <0.5% .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve the crystal structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) data collected at 100–150 K are processed via SHELXT for structure solution and SHELXL for refinement. Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.
- Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms geometrically. Validate with R-factor (<5%) and Flack parameter .
Q. How to resolve contradictions in biological activity data for urea derivatives across studies?
- Methodology :
- Meta-Analysis : Compare datasets using standardized assays (e.g., enzyme inhibition IC₅₀ values under identical pH/temperature).
- Variable Control : Assess batch-to-batch purity variations (e.g., residual solvents affecting bioactivity) via LC-MS .
- Structural Correlations : Perform SAR studies to isolate substituent effects. For example, replacing the benzyl group with a naphthyl moiety (as in ) alters steric hindrance and H-bond donor capacity .
Q. What computational approaches predict this compound’s interactions with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., IMP dehydrogenase in ). Key parameters: grid box centered on the active site, Lamarckian genetic algorithm.
- MD Simulations : GROMACS or AMBER simulate ligand-protein stability (50–100 ns trajectories). Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Validation : Correlate computational ΔG values with experimental inhibition constants (Kᵢ) .
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Methodology :
- Forced Degradation : Expose the compound to 0.1 M HCl/NaOH (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via UPLC-PDA.
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Identify degradation products (e.g., benzylamine via urea hydrolysis) via LC-HRMS .
- Storage Recommendations : Stabilize in amber vials at -20°C under desiccant to prevent hygroscopic decomposition .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility profiles?
- Root Causes : Polymorphism (different crystal forms) or solvent impurities.
- Resolution :
- DSC/TGA : Characterize thermal behavior (melting onset vs. peak).
- Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, ethanol) using nephelometry. Report Hansen solubility parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
